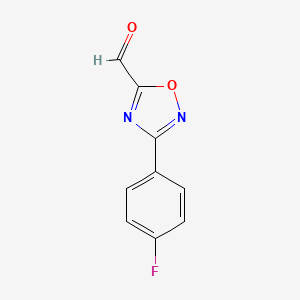

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFSDMXTFTGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with glyoxylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained around 80-100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a 1,2,4-oxadiazole ring with a 4-fluorophenyl substituent at the 3-position and an aldehyde functional group at the 5-position. The presence of fluorine enhances its lipophilicity and biological activity, making it a valuable candidate for various applications in medicinal chemistry.

Anticancer Activity

Numerous studies have demonstrated the potential of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde as an anticancer agent. Compounds within the oxadiazole family have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cancer cell proliferation.

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | MDA-MB-231 | 2.41 |

| This compound | U-937 | 0.12 |

These results indicate that this compound can effectively inhibit cancer cell growth through mechanisms involving the activation of apoptotic pathways and inhibition of key enzymes essential for cancer cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes and disrupt cellular processes.

Case Study: Antimicrobial Efficacy

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have demonstrated effective inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Industrial Applications

In addition to its biological applications, this compound is also being explored for its potential use in material science:

- Development of New Materials : The unique chemical properties enable its use in creating advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Substituent Effects on Pharmacological Activity

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS: 73217-77-3):

Replacing the 4-fluorophenyl group with a methoxy group increases electron-donating properties, reducing electronegativity. This substitution may lower binding affinity to targets like kinases or microbial enzymes, as seen in chalcone analogs where methoxy groups correlate with higher IC50 values (e.g., compound 2p: IC50 = 70.79 μM vs. 2j: IC50 = 4.703 μM) .- 3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS: 478030-57-8): The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the fluorophenyl group. This derivative is structurally similar but functionally distinct due to its ionizable group .

Ethyl 3-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1333915-48-2):

This compound replaces the carbaldehyde with an ethyl ester, offering hydrolytic stability and delayed metabolic clearance. The pyrazole-oxadiazole hybrid structure may enhance multitarget activity, as seen in tool compounds like ADX47273, which modulate glutamate receptors .

Comparison with Non-Oxadiazole Analogs

Pyrazole Derivatives

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde: This pyrazole analog shares the 4-fluorophenyl and carbaldehyde groups but has a non-aromatic dihydropyrazole ring. X-ray studies show planar conformations (dihedral angles <10°), suggesting rigidity comparable to oxadiazoles. However, reduced aromaticity may lower thermal stability .

Chalcone Derivatives

- Compound 2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) :

The α,β-unsaturated ketone in chalcones provides electrophilic reactivity absent in oxadiazoles. Substitution patterns (e.g., iodine at meta, fluorine at para) influence IC50 values (25.07 μM for 2n vs. 4.35 μM for cardamonin), highlighting the importance of electronegativity .

Physicochemical and Structural Properties

| Property | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde | 3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.17 (calculated) | 218.20 | 260.17 |

| LogP (Predicted) | 2.1 | 2.3 | 1.8 |

| Aromatic Ring Dihedral Angle | ~0° (planar oxadiazole core) | ~0° | ~0° |

| Solubility (Water) | Low | Moderate | High (ionizable COOH) |

Key Research Findings and Implications

- Electron-Withdrawing Groups Enhance Activity : Fluorine and bromine substituents at para positions correlate with lower IC50 values in chalcones and oxadiazoles, likely due to increased electrophilicity and target binding .

- Carbaldehyde Versatility : The aldehyde group enables facile synthesis of Schiff bases, which are explored for antimicrobial and anticancer applications (e.g., triazole Schiff bases with IC50 <10 μM ).

- Structural Rigidity : Planar oxadiazole and pyrazole cores improve crystallinity and predictability in X-ray studies, aiding drug design .

Biological Activity

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS No. 944906-08-5) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and an aldehyde functional group. This unique structure contributes to its diverse biological properties, including antimicrobial and anticancer activities.

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H5FN2O2 |

| Molecular Weight | 180.15 g/mol |

| CAS Number | 944906-08-5 |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-fluorobenzohydrazide with glyoxylic acid under acidic conditions to form the oxadiazole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole framework have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and other cancer cell lines . Specifically, modifications at the phenyl ring can enhance biological activity; for example, substituents such as halogens can influence potency and selectivity towards cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively researched. Compounds similar to this compound have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the fluorine atom in the structure may enhance lipophilicity and metabolic stability, contributing to improved antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The oxadiazole ring can facilitate binding to these targets due to its planarity and electron-withdrawing properties from the fluorine atom .

Case Study 1: Anticancer Activity

In one study, a series of oxadiazole derivatives were screened for their cytotoxic effects on several cancer cell lines. Among them, a derivative with a similar structure to this compound showed promising results with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . This highlights the potential for further development of this compound in anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives found that certain compounds exhibited significant activity against Candida albicans, indicating their potential as antifungal agents . The study emphasized that structural modifications can lead to enhanced activity profiles.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde?

The synthesis typically involves cyclization reactions of fluorophenyl-substituted precursors. For example, the Vilsmeier-Haack reaction can be adapted to introduce the carbaldehyde group via formylation of intermediate oxadiazoles . Chlorination or bromination steps may precede cyclization, as seen in analogous oxadiazole syntheses . Key steps include:

- Formation of the oxadiazole ring via nitrile oxide cycloaddition.

- Selective fluorination at the para position of the phenyl ring.

- Carbaldehyde introduction using formylating agents (e.g., POCl₃/DMF).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : To confirm the fluorophenyl group (¹⁹F NMR) and carbaldehyde proton (¹H NMR ~9-10 ppm).

- IR spectroscopy : For detecting C=O stretches (~1700 cm⁻¹) and oxadiazole ring vibrations.

- Mass spectrometry : High-resolution MS to verify molecular formula (e.g., C₉H₆FN₂O₂) .

- X-ray crystallography : For resolving crystal packing and bond angles, often refined using SHELX software .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is typically evaluated via:

- HPLC : Reverse-phase chromatography with UV detection.

- Melting point analysis : Consistency with literature values.

- Elemental analysis : Confirmation of C, H, N, and F content.

Advanced Research Questions

Q. What strategies are effective for analyzing electronic effects of the fluorophenyl group on reactivity?

Computational methods (DFT calculations) can map electron density distribution, revealing how the fluorine substituent influences the oxadiazole ring’s electrophilicity. Experimental approaches include:

- Hammett studies : Correlating substituent effects with reaction rates.

- X-ray crystallography : Comparing bond lengths and angles with non-fluorinated analogs to assess resonance/inductive effects .

Q. How can crystallographic data be refined to resolve structural ambiguities?

SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

Q. What role does the carbaldehyde group play in medicinal chemistry applications?

The aldehyde moiety serves as a versatile handle for derivatization:

Q. How can researchers address contradictions in reported biological activities of fluorinated oxadiazoles?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response studies : To establish activity thresholds.

- Metabolic stability assays : Evaluating CYP450 interactions.

- Structural analogs : Testing fluorophenyl vs. other substituents (e.g., trifluoromethyl) to isolate electronic effects .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Fragment-based design : Systematic substitution of the fluorophenyl or oxadiazole groups.

- Pharmacophore modeling : To identify critical hydrogen-bond acceptors (e.g., oxadiazole N/O atoms).

- In silico docking : Predicting binding affinities with target proteins (e.g., mGluR5) .

Q. How can researchers validate the stability of this compound under physiological conditions?

- pH-dependent degradation studies : Monitor aldehyde oxidation or hydrolysis via LC-MS.

- Plasma stability assays : Incubate with human plasma and quantify remaining compound.

- Forced degradation : Expose to heat/light and analyze degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.